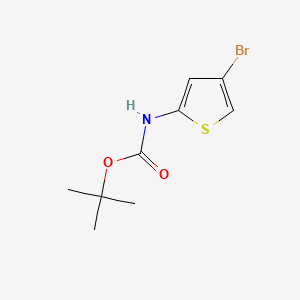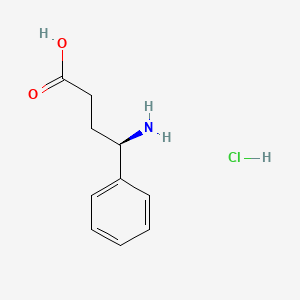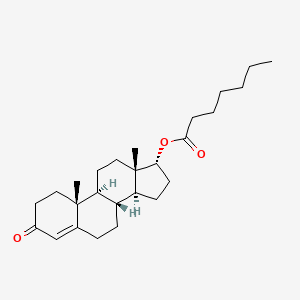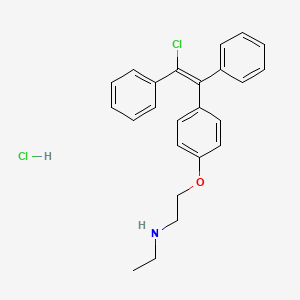
2-(4-Bromo-phenyl)-cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-phenyl)-cyclohexanone is an organic compound that belongs to the class of cyclohexanones. It is a colorless liquid with a boiling point of 174-175 °C and a melting point of -5 °C. It is soluble in water and alcohol, and insoluble in ether. This compound has a molecular formula of C10H13BrO and a molecular weight of 227.14 g/mol. It has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Cyclohexanone Oxidation
Cyclohexanone is a key intermediate in the industrial production of nylon via the oxidation process. The oxidation of cyclohexane to cyclohexanol and cyclohexanone, collectively known as KA oil, is crucial for the manufacturing of nylon 6 and nylon 6,6. Various metal salts like cobalt, gold, and silver have been used as catalysts for this oxidation process. The research highlights the challenges of selectivity and conversion efficiency in this reaction due to the higher reactivity of intermediate products compared to cyclohexane, leading to the formation of byproducts. This suggests the significance of developing catalysts with better selectivity towards intermediate products to achieve commercially viable operations (Priyank khirsariya & Rajubhai Mewada, 2014).
Catalytic Oxidation of Cyclohexene
Selective oxidation of cyclohexene can lead to a variety of valuable industrial intermediates, showcasing the importance of controllable and selective catalytic oxidation processes. These intermediates include cyclohex-2-en-1-one, among others, which are widely used in the chemical industry. The review of recent advances in this area indicates the need for research to develop methods that can selectively afford targeted products, highlighting the synthetic value of such oxidation reactions for both academic and industrial applications (Hongen Cao et al., 2018).
Synthesis of Heterocyclic Compounds
Compounds related to 2-(4-Bromo-phenyl)-cyclohexanone, such as 1-phenyl-2-thiocyanatoethanone, serve as important intermediates for the synthesis of a wide range of heterocyclic systems. These heterocyclic compounds are of significant interest due to their potential applications in pharmaceuticals and materials science, indicating the broader relevance of cyclohexanone derivatives in synthetic chemistry (M. Gouda, 2013).
Dehydrogenation to Phenols
The dehydrogenation of cyclohexanones to phenols is another promising area, considering phenols and their derivatives are crucial intermediates in the pharmaceutical and electronic industries. This process presents an efficient and green method for phenol synthesis, using various reagents and catalysts. Recent developments in this field underline the importance of cyclohexanone derivatives as precursors for the manufacture of valuable phenolic compounds (Yueying Du et al., 2022).
Propriétés
IUPAC Name |
2-(4-bromophenyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJMFYMWRHUBHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)
![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)







